molecular formula C12H18ClN B15236928 (R)-2-(2,5-Dimethylphenyl)pyrrolidine hcl

(R)-2-(2,5-Dimethylphenyl)pyrrolidine hcl

Cat. No.: B15236928
M. Wt: 211.73 g/mol
InChI Key: GZPFDUHEGASWAL-UTONKHPSSA-N
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Description

®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride is a chiral compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a pyrrolidine ring substituted with a 2,5-dimethylphenyl group. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride typically involves the reaction of 2,5-dimethylphenylacetonitrile with a chiral amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride
  • 2-(2,5-Dimethylphenyl)pyrrolidine
  • 2-(2,5-Dimethylphenyl)pyrrolidinehydrobromide

Uniqueness

®-2-(2,5-Dimethylphenyl)pyrrolidinehydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(2R)-2-(2,5-dimethylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H/t12-;/m1./s1

InChI Key

GZPFDUHEGASWAL-UTONKHPSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H]2CCCN2.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCN2.Cl

Origin of Product

United States

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